molecular formula C24H23N3O8S B11527630 Ethyl 2-({[(4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}amino)-1,3-benzothiazole-6-carboxylate

Ethyl 2-({[(4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}amino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B11527630
M. Wt: 513.5 g/mol
InChI Key: IZBVLHIOVDQQCS-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common reagents used in the synthesis include ethyl chloroformate, methoxycarbonylphenyl isocyanate, and various catalysts. The reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ETHYL 2-{2-[(3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{2-[(3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
  • Propyl 2-{2-[(3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Uniqueness

ETHYL 2-{2-[(3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H23N3O8S

Molecular Weight

513.5 g/mol

IUPAC Name

ethyl 2-[[2-[4-(2-methoxycarbonylanilino)-4-oxobutanoyl]oxyacetyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C24H23N3O8S/c1-3-34-22(31)14-8-9-17-18(12-14)36-24(26-17)27-20(29)13-35-21(30)11-10-19(28)25-16-7-5-4-6-15(16)23(32)33-2/h4-9,12H,3,10-11,13H2,1-2H3,(H,25,28)(H,26,27,29)

InChI Key

IZBVLHIOVDQQCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)CCC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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